N-(3,4,6-trimethyl-1,3-benzothiazol-2-ylidene)thiophene-2-carboxamide
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Overview
Description
Benzothiazole derivatives are a class of compounds that have been studied for their potential biological activities . They are often synthesized for use in medicinal chemistry due to their pharmaceutical properties .
Synthesis Analysis
The synthesis of benzothiazole derivatives can be achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .Molecular Structure Analysis
Benzothiazole derivatives typically involve a benzene ring fused to a thiazole ring . The exact structure of “N-(3,4,6-trimethyl-1,3-benzothiazol-2-ylidene)thiophene-2-carboxamide” would need to be confirmed through methods such as NMR or X-ray crystallography.Chemical Reactions Analysis
The chemical reactions involving benzothiazole derivatives can vary widely depending on the specific compound and conditions. They may undergo reactions typical of aromatic compounds, such as electrophilic aromatic substitution .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its specific structure. Benzothiazole derivatives, in general, are often solid at room temperature and may exhibit fluorescence .Scientific Research Applications
Synthesis and Biological Activity
Synthetic Methodologies : Research focuses on the synthesis of various benzothiazole and thiophene derivatives, demonstrating the compound's utility in generating new molecules with potential biological activities. These synthetic methodologies offer a framework for the development of compounds with varied therapeutic potentials, including antimicrobial and anticancer properties (Incerti et al., 2017), (Ahmed, 2007).
Antimicrobial Agents : Several studies have explored the antimicrobial efficacy of benzothiazole and thiophene derivatives, highlighting the compound's potential role in fighting bacterial and fungal infections. These studies underline the chemical's relevance in developing new antimicrobial agents with broad-spectrum activity (Talupur et al., 2021).
Anticancer Activity : Research into benzothiazole and thiophene derivatives has shown promising anticancer properties, with some compounds demonstrating significant ability to inhibit the growth of human tumor cells. This suggests the potential application of the chemical in designing novel anticancer therapies (Ostapiuk et al., 2017).
Chemical Sensing and Environmental Applications
- Chemosensors : Certain benzothiazole derivatives have been synthesized and investigated for their properties as chemosensors, particularly for detecting cyanide anions. This application demonstrates the compound's utility in environmental monitoring and safety protocols (Wang et al., 2015).
Drug Discovery and Pharmacological Studies
- Drug Discovery : The synthesis and pharmacological evaluation of benzothiazole and thiophene derivatives in various studies contribute to drug discovery efforts, focusing on developing new therapeutic agents for a range of diseases including mental health disorders and cardiovascular conditions (Amr et al., 2010), (Norman et al., 1996).
Mechanism of Action
Target of Action
Similar compounds have been shown to exhibit insecticidal potentials , suggesting that the compound might target specific receptors or enzymes in insects.
Mode of Action
It’s worth noting that similar compounds have been found to inhibit corrosion processes in steel , indicating that they might interact with metal surfaces and form a protective layer.
Biochemical Pathways
Related compounds have been found to activate the release of calcium ions in insect neurons , suggesting that they might affect calcium signaling pathways.
Result of Action
Related compounds have been found to exhibit favorable insecticidal potentials , suggesting that this compound might also have similar effects.
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-(3,4,6-trimethyl-1,3-benzothiazol-2-ylidene)thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2OS2/c1-9-7-10(2)13-12(8-9)20-15(17(13)3)16-14(18)11-5-4-6-19-11/h4-8H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEZQVECVQLGNOZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)SC(=NC(=O)C3=CC=CS3)N2C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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